molecular formula C36H38N2O6 B1218392 Aromoline CAS No. 519-53-9

Aromoline

Cat. No.: B1218392
CAS No.: 519-53-9
M. Wt: 594.7 g/mol
InChI Key: LFFQVHXIFJLJSP-IZLXSDGUSA-N
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Description

Aromoline is a bisbenzylisoquinoline alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is known for its complex molecular structure and significant biological activities. This compound has been isolated from the root bark of Berberis vulgaris and other related species. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aromoline involves several steps, starting from the extraction of precursor compounds from plant sources. The primary synthetic route includes the following steps:

    Extraction: The root bark of Berberis vulgaris is subjected to extraction using solvents like methanol or ethanol to obtain crude alkaloid extracts.

    Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to isolate this compound.

    Chemical Synthesis: The isolated compound undergoes further chemical reactions to enhance its purity and yield. This may involve steps like methylation, demethylation, and oxidation under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems ensures high yield and purity. Additionally, biotechnological approaches, such as the use of cultured plant cells, are being explored to produce this compound in a more sustainable and efficient manner.

Chemical Reactions Analysis

Types of Reactions: Aromoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Aromoline serves as a precursor for the synthesis of other complex alkaloids and bioactive compounds.

    Biology: It is used in studies related to plant biochemistry and secondary metabolite production.

    Medicine: this compound has shown promise in the treatment of diseases such as HIV, cancer, and inflammatory conditions. It exhibits antiproliferative, anti-inflammatory, and antimicrobial properties.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Aromoline exerts its effects through multiple mechanisms:

    Antiproliferative Activity: this compound inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.

    Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

    Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria, fungi, and viruses.

Molecular Targets and Pathways:

    Dopamine Receptor D4 (DRD4): this compound targets this receptor, which is involved in various neurological processes.

    Butyrylcholinesterase (BuChE): this compound inhibits this enzyme, which plays a role in neurotransmission.

Comparison with Similar Compounds

Aromoline is compared with other bisbenzylisoquinoline alkaloids such as:

    Berberine: Known for its antimicrobial and antidiabetic properties.

    Palmatine: Exhibits anti-inflammatory and antioxidant activities.

    Oxyberberine: Studied for its potential in treating metabolic disorders.

Uniqueness of this compound: this compound stands out due to its potent anti-HIV activity and its ability to inhibit Butyrylcholinesterase with high specificity. Its unique molecular structure allows it to interact with multiple biological targets, making it a versatile compound for therapeutic applications.

Properties

IUPAC Name

(1R,14S)-20,25-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFQVHXIFJLJSP-IZLXSDGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-53-9
Record name (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-21,26-dimethoxy-4,17-dimethyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aromoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AROMOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU37V4Q3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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